

Forchlorfenuron: A Deep Dive into its Molecular Structure and Biological Activity

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Compound of Interest

Compound Name: Forchlorofenuron

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A Technical Guide for Researchers and Drug Development Professionals

Abstract

Forchlorfenuron (CPPU), a synthetic phenylurea derivative, is a potent plant growth regulator with significant cytokinin-like activity. Widely utilized in agriculture to enhance fruit size and yield, its molecular interactions and mechanisms of action are also of considerable interest to researchers in cell biology and drug development. This technical guide provides an in-depth exploration of the molecular structure of forchlorfenuron and its diverse biological activities, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Molecular Structure and Physicochemical Properties

Forchlorfenuron, with the chemical name N-(2-chloro-4-pyridinyl)-N'-phenylurea, possesses a distinct molecular architecture that underpins its biological function.

Table 1: Physicochemical Properties of Forchlorfenuron

Property	Value	Reference
Chemical Formula	C ₁₂ H ₁₀ ClN ₃ O	[1]
Molar Mass	247.68 g/mol	[1]
Appearance	White to off-white crystalline powder	[1]
Melting Point	165-170 °C	[1]
Solubility in Water	39 mg/L (pH 6.4, 21 °C)	[1]
Solubility in Organic Solvents	Methanol: 119 g/L, Ethanol: 149 g/L, Acetone: 127 g/L	[1]

Mechanism of Action and Biological Activities

Forchlorfenuron exhibits a multifaceted mechanism of action, primarily centered around its potent cytokinin-like effects, which stimulate cell division and differentiation.[2]

Cytokinin-like Activity and Synergism with Auxins

Forchlorfenuron's primary mode of action is its strong cytokinin activity, which is significantly higher than that of adenine-type cytokinins.[3] It promotes cell division, rather than cell enlargement, leading to increased fruit size and yield in various crops.[4] This activity is, in part, attributed to its ability to inhibit cytokinin oxidase/dehydrogenase (CKX), an enzyme responsible for the degradation of cytokinins.[5][6] This inhibition leads to an increase in endogenous cytokinin levels.

Furthermore, forchlorfenuron acts synergistically with natural auxins to promote plant cell division and lateral growth.[6] This synergistic relationship is crucial for its effectiveness in agricultural applications.

Regulation of Gene Expression

The stimulatory effect of forchlorfenuron on cell division is mediated through the upregulation of key cell cycle genes. In kiwifruit, forchlorfenuron treatment has been shown to upregulate the expression of cyclin genes such as CYCU2 and CYCA1, as well as cyclin-dependent kinase

genes like CDKB1 and CDC2C.[7] Similarly, in cucumber, forchlorfenuron application leads to the upregulation of cytokinin-responsive genes (CsRRs), inducing parthenocarpic fruit formation.[8][9]

Disruption of Septin Organization and Inhibition of the HIF-1 Pathway

Beyond its role in plant physiology, forchlorfenuron has been identified as a potent disruptor of the septin cytoskeleton in eukaryotic cells.[10] Septins are a family of GTP-binding proteins that form filamentous structures involved in various cellular processes, including cytokinesis and membrane dynamics.[10] Forchlorfenuron has been shown to alter septin assembly and organization.[11]

This disruption of septin filaments has downstream consequences on other cellular pathways. Notably, forchlorfenuron has been demonstrated to inhibit the hypoxia-inducible factor-1 (HIF-1) pathway.[10] It induces the degradation of the HIF-1 α subunit in a dose- and time-dependent manner, mediated in part by the proteasome.[10] This inhibitory effect on a key regulator of cellular responses to hypoxia has sparked interest in forchlorfenuron and its analogs as potential anti-cancer agents.[12][13]

Quantitative Data

The biological effects of forchlorfenuron are dose-dependent. The following tables summarize key quantitative data from various studies.

Table 2: Efficacy of Forchlorfenuron on Fruit Development

Crop	Application Concentration	Effect	Reference
Kiwifruit (cv. Hayward)	5 ppm (dip application at petal fall)	Significantly higher average fruit yield (54.20 kg/vine vs. 22.18 kg/vine in control) and fruit weight (121.99 g vs. 47.52 g in control).	[14]
Grapes (Thompson Seedless)	5, 10, or 15 mg/L	Increased berry weight by approximately 40% over control.	[15]
Cucumber	Not specified	Induced parthenocarpic fruit formation.	[8]

Table 3: Cytotoxicity of Forchlorfenuron

Cell Line	Assay	IC ₅₀ Value	Reference
Chinese Hamster Ovary (CHO)	Sulforhodamine B (SRB) assay	12.12 ± 2.14 µM	[16]
Malignant Mesothelioma (MSTO-211H)	Proliferation assay	~22 µM	[3][8]
Malignant Mesothelioma (ZL55)	Proliferation assay	19 µM	[3]
Malignant Mesothelioma (JL-1)	Proliferation assay	56 µM	[3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Measurement of Cytokinin Levels in Plant Tissue

Objective: To extract, purify, and quantify endogenous cytokinin levels in plant tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol:

- **Sample Preparation:** Harvest fresh leaf tissue and immediately freeze in liquid nitrogen. Grind the frozen tissue to a fine powder.
- **Extraction:**
 - Weigh 20-50 mg of the frozen powder into a pre-chilled microcentrifuge tube.
 - Add an acidic methanol-based extraction solvent (e.g., methanol:water:formic acid, 15:4:1 v/v/v).
 - Incorporate deuterated internal standards (e.g., [$^2\text{H}_5$]tZ) for accurate quantification.
 - Homogenize the sample and incubate at -20°C .
 - Centrifuge to pellet the debris and collect the supernatant. A second extraction of the pellet can be performed to maximize yield.[\[7\]](#)[\[15\]](#)
- **Purification:**
 - Combine the supernatants and dilute with water to reduce the methanol concentration.
 - Use a mixed-mode cation exchange solid-phase extraction (SPE) cartridge (e.g., Oasis MCX) for purification.
 - Condition the cartridge with methanol and then water.
 - Load the diluted sample onto the cartridge.
 - Wash the cartridge with 1% acetic acid followed by methanol.

- Elute the cytokinins with a solution of 0.35 M ammonia in 70% methanol.[\[15\]](#)
- LC-MS/MS Analysis:
 - Evaporate the eluent to dryness and reconstitute the sample in a suitable solvent (e.g., 5% acetonitrile).
 - Inject the sample into an HPLC or UPLC system coupled to a tandem mass spectrometer.
 - Separate the cytokinins using a C18 reversed-phase column with a gradient elution of water and acetonitrile containing an acidifier (e.g., formic acid).
 - Detect and quantify the different cytokinin species using the mass spectrometer in positive ion mode.[\[7\]](#)[\[15\]](#)

Western Blot for HIF-1 α Stabilization

Objective: To detect the stabilization of HIF-1 α protein in cultured cells after treatment with forchlorfenuron.

Protocol:

- Cell Culture and Treatment: Culture cells to the desired confluency. Treat cells with forchlorfenuron at various concentrations and for different time points. Include a vehicle-only control (e.g., DMSO).
- Cell Lysis:
 - Wash cells with ice-cold PBS.
 - Lyse cells directly in Laemmli sample buffer containing a reducing agent (DTT or β -mercaptoethanol) to quickly denature proteins and inactivate proteases.[\[16\]](#)
 - For enhanced detection of nuclear HIF-1 α , nuclear extraction is recommended.[\[16\]](#)
- Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

- SDS-PAGE and Transfer:
 - Load equal amounts of protein (10-40 µg) per lane on an SDS-polyacrylamide gel.
 - Separate the proteins by electrophoresis.
 - Transfer the separated proteins to a PVDF or nitrocellulose membrane.
 - Confirm successful transfer by staining the membrane with Ponceau S.[\[16\]](#)
- Immunoblotting:
 - Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with a primary antibody specific for HIF-1α overnight at 4°C.
 - Wash the membrane three times with TBST.
 - Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane three times with TBST.
- Detection:
 - Incubate the membrane with an ECL detection reagent.
 - Image the blot using a chemiluminescence detection system.[\[11\]](#)[\[16\]](#)

Immunofluorescence Staining of Septin Filaments

Objective: To visualize the organization of septin filaments in cultured cells following forchlorfenuron treatment.

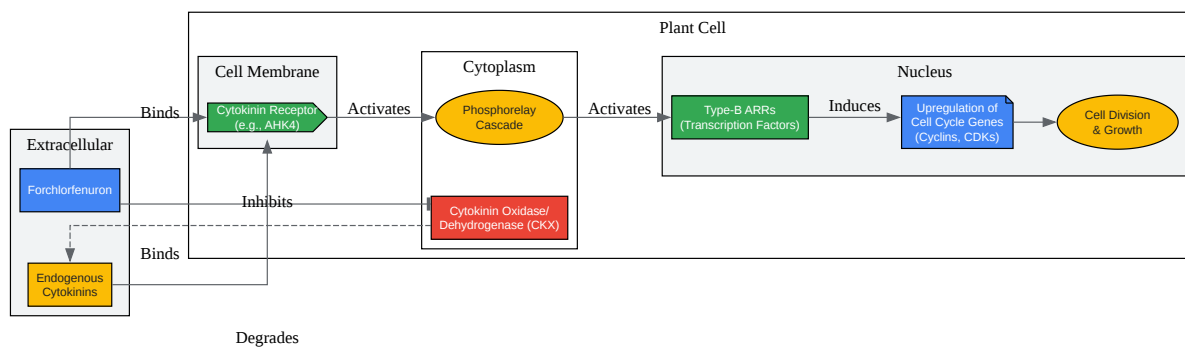
Protocol:

- Cell Culture and Treatment: Grow cells on sterile glass coverslips. Treat cells with forchlorfenuron at the desired concentration and for the appropriate duration.

- Fixation:
 - Wash the cells briefly with PBS.
 - Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature or with ice-cold methanol for 5-10 minutes at -20°C.[13][17]
- Permeabilization: If using paraformaldehyde fixation, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[5]
- Blocking: Block non-specific antibody binding by incubating the cells with a blocking solution (e.g., 5% normal serum or 1% BSA in PBS) for 30 minutes.[5]
- Primary Antibody Incubation: Incubate the cells with a primary antibody specific for a septin protein (e.g., SEPT2, SEPT7, or SEPT9) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.[13]
- Washing: Wash the cells three times with PBS.
- Secondary Antibody Incubation: Incubate the cells with a fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
- Washing: Wash the cells three times with PBS.
- Mounting: Mount the coverslips onto glass slides using an antifade mounting medium.
- Microscopy: Visualize the septin filaments using a fluorescence microscope.[10][13]

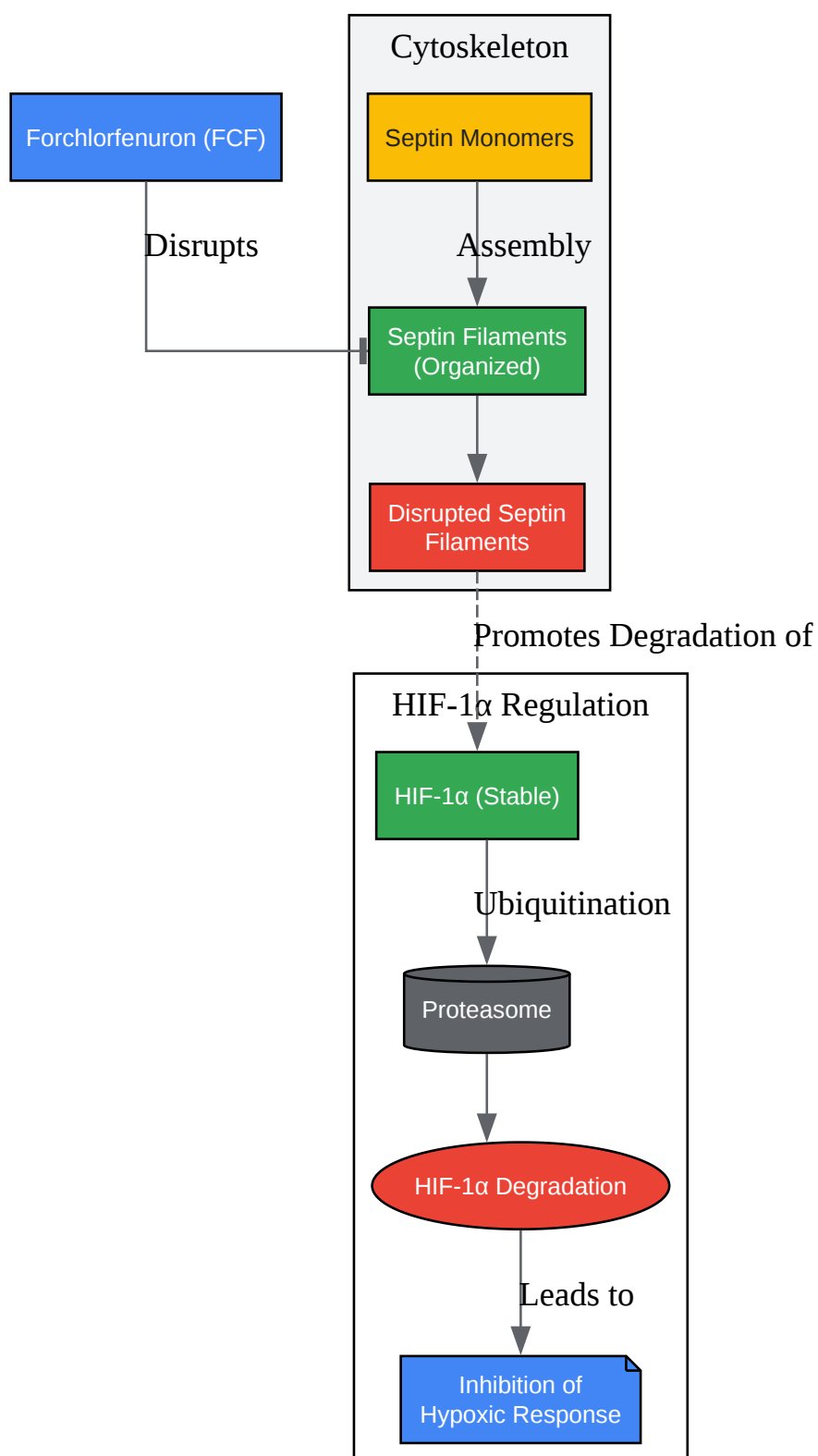
Signaling Pathway and Workflow Visualizations

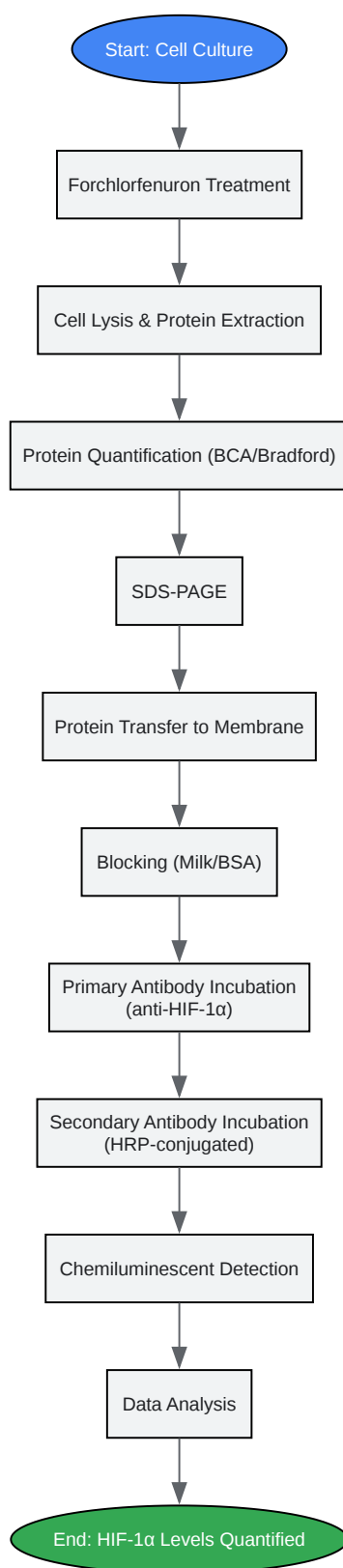
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to forchlorfenuron's activity.



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Caption: Forchlorfenuron's Cytokinin Signaling Pathway.





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